2,5-Dichloro-3-fluorobenzyl bromide

描述

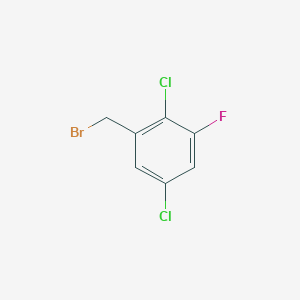

2,5-Dichloro-3-fluorobenzyl bromide (molecular formula: C₇H₄BrCl₂F) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with two chlorine atoms at the 2- and 5-positions and a fluorine atom at the 3-position. This compound is of significant interest in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications, where halogenated benzyl bromides serve as versatile intermediates for nucleophilic substitution reactions or cross-coupling chemistry. The electron-withdrawing effects of chlorine and fluorine substituents enhance the electrophilicity of the benzyl bromide moiety, making it reactive toward amines, thiols, and other nucleophiles .

属性

IUPAC Name |

1-(bromomethyl)-2,5-dichloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)2-6(11)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLDPLLTSLCFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,5-dichloro-3-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

化学反应分析

Types of Reactions

2,5-Dichloro-3-fluorobenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions to introduce additional substituents onto the benzene ring.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzylamines, benzyl alcohols, and benzyl thiols.

Electrophilic Aromatic Substitution: Products include further halogenated or nitrated benzyl bromides.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H4BrCl2F

- Molecular Weight : 257.91 g/mol

- IUPAC Name : 3-(bromomethyl)-1,2-dichloro-4-fluorobenzene

- CAS Number : 202865-57-4

Synthesis and Preparation

The synthesis of 2,5-Dichloro-3-fluorobenzyl bromide typically involves halogenation reactions of benzyl derivatives. Various methods have been documented in patents and scientific literature, emphasizing its preparation through electrophilic aromatic substitution reactions. For example, one method involves the bromination of dichloro-fluorobenzene derivatives under specific conditions to yield the desired compound .

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in developing pharmaceuticals with anti-cancer properties and other therapeutic effects. For instance:

- Antitumor Agents : Research indicates that compounds derived from this bromide exhibit cytotoxicity against various cancer cell lines, making them candidates for further drug development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create complex molecules through reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles, leading to the formation of new compounds with diverse functionalities.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic frameworks .

Material Science

In material science, this compound has applications in the development of polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of halogen atoms.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Synthesis of Novel Antibiotics

Another research project focused on utilizing this compound to synthesize novel antibiotics. The results indicated that these antibiotics were effective against resistant bacterial strains, showcasing the potential for developing new antimicrobial agents .

作用机制

The mechanism of action of 2,5-Dichloro-3-fluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The electron-withdrawing effects of the chlorine and fluorine atoms further enhance its reactivity in electrophilic aromatic substitution reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The reactivity, stability, and applications of halogenated benzyl bromides are heavily influenced by the number, position, and type of halogen substituents. Below is a comparative analysis of 2,5-dichloro-3-fluorobenzyl bromide with three analogous compounds:

Detailed Analysis

Electrophilicity and Reactivity :

- The presence of two chlorine atoms in this compound increases its electrophilicity compared to 2,5-difluorobenzyl bromide (which lacks chlorine’s strong electron-withdrawing effect). This makes the former more reactive in SN₂ reactions, particularly in coupling with nitrogen-containing heterocycles in drug candidates .

- In contrast, 3-bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide exhibits even higher lipophilicity due to the trifluoromethyl group, favoring applications in hydrophobic material coatings .

Crystallographic Behavior :

- Unlike the ionic 2-[(naphthalen-2-yl)methyl]isothiouronium bromide , which forms charge-assisted N—H⋯Br hydrogen bonds to stabilize its crystal lattice , this compound lacks ionic character. Its solid-state structure likely relies on weaker van der Waals interactions and halogen-halogen contacts.

Thermodynamic Stability :

- Fluorine’s small atomic radius and high electronegativity in this compound contribute to steric stability at the 3-position, reducing steric hindrance compared to bulkier substituents like trifluoromethyl groups in the 3-bromo-2,6-dichloro analog .

Synthetic Utility :

- 2,5-Difluorobenzyl bromide is preferred for synthesizing fluorinated agrochemicals due to fluorine’s metabolic stability. However, the dichloro-fluoro analog offers a balance between reactivity and stability, making it suitable for late-stage functionalization in pharmaceuticals.

Data Tables

Physicochemical Properties

| Property | This compound | 2,5-Difluorobenzyl bromide |

|---|---|---|

| Boiling Point (°C) | Not reported | 185–187 (lit.) |

| Density (g/cm³) | ~1.7 (estimated) | 1.71 |

| Solubility in DMSO | High | Moderate |

生物活性

2,5-Dichloro-3-fluorobenzyl bromide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C7H4BrCl2F

- Molecular Weight : 239.47 g/mol

- Structure : The compound features a benzyl group substituted with two chlorine atoms and one fluorine atom, which significantly influences its reactivity and biological interactions.

This compound exhibits its biological effects primarily through the modulation of enzyme activity and interaction with various receptors. The halogen substituents enhance lipophilicity and alter electronic properties, which can lead to increased binding affinity for biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can interact with receptors that regulate cell signaling pathways, potentially influencing growth and apoptosis.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against both pathogenic and probiotic microorganisms, suggesting a selective inhibition mechanism that preserves beneficial flora while targeting harmful bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of halogenated benzyl derivatives:

- Cytotoxicity Assays : In vitro studies demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 µM to 50 µM. This suggests that structural modifications like those found in this compound can enhance anticancer efficacy .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was linked to its interaction with the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production .

Case Studies

常见问题

Q. What are the critical physical properties of 2,5-Dichloro-3-fluorobenzyl bromide for laboratory handling and storage?

Key properties include melting point, boiling point, and density. For structurally similar compounds (e.g., 2,5-Dichlorobenzyl bromide, mp 42°C), low melting points suggest storage at controlled temperatures (<4°C) to prevent degradation. Hygroscopicity and sensitivity to moisture should be evaluated via Karl Fischer titration. Handling under inert atmospheres (e.g., N₂) is recommended to avoid hydrolysis .

Q. What analytical methods are suitable for purity assessment and stability monitoring?

- Gas Chromatography (GC): Use polydimethyl siloxane columns (e.g., DB-5) with flame ionization detection. Method optimization should resolve peaks from halogenated byproducts (e.g., dichloro isomers) .

- NMR Spectroscopy: Monitor chemical shifts (¹H/¹³C) for benzyl bromide group integrity (δ ~4.5 ppm for CH₂Br) and halogen substituent positions .

- Capillary Electrophoresis (CE): Quantify bromide ions released during hydrolysis using direct-UV detection with buffer systems optimized for chloride/bromide separation (e.g., borate buffer at pH 9.2) .

Advanced Research Questions

Q. How can synthetic routes minimize dihalogenation byproducts during benzyl bromide formation?

- Stepwise Halogenation: Introduce fluorine via directed ortho-metalation before bromination to reduce steric clashes.

- Statistical Experimental Design: Apply multivariate optimization (e.g., Central Composite Design) to parameters like temperature, reagent stoichiometry (PBr₃ vs. HBr), and reaction time. For example, lower temperatures (<0°C) suppress polybromination .

Q. What challenges arise in quantifying trace bromide ions from hydrolysis, and how are they resolved?

- Matrix Interference: High chloride concentrations (e.g., from solvents) cause "antistacking" in CE. Use co-ions with lower mobility than bromide (e.g., citrate) to enhance resolution .

- Detection Limits: Couple ion chromatography with suppressed conductivity detection (detection limit: 0.01 mg/L) for environmental hydrolysis studies .

Q. How do electronic effects of chlorine and fluorine substituents influence benzyl bromide reactivity?

- Kinetic Studies: Monitor SN₂ reactivity (e.g., with thiols or amines) via GC or HPLC. Fluorine’s electron-withdrawing effect increases electrophilicity of the benzyl carbon, while chlorine’s steric bulk may slow kinetics.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can quantify charge distribution and LUMO energy at the reaction site .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。